(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone - 898508-76-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Catalog Number: EVT-2901055
CAS Number: 898508-76-4
Molecular Formula: C23H23N3O5
Molecular Weight: 421.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Raclopride

Compound Description: In contrast to S 18126 and L 745,870, Raclopride displays selectivity for dopamine D2 and D3 receptors over the D4 subtype . This selectivity is evident in its binding affinity profile, showing a preference for D2 (Ki = 1.1 nM) and D3 (Ki = 1.4 nM) receptors compared to the D4 receptor (Ki > 3000 nM) . Raclopride also demonstrates potent activity in various in vivo models for antipsychotic activity and extrapyramidal symptoms, further supporting its role as a D2/D3 receptor antagonist .

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (Compound 1)

Compound Description: (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide is identified as a potent antagonist of the transient receptor potential vanilloid-1 (TRPV1) channel . It effectively blocks both capsaicin-induced and pH-induced calcium influx in TRPV1-expressing cells, with IC50 values of 17 nM and 150 nM, respectively .

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l)

Compound Description: 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide displays dual inhibitory activity against both VEGFR (vascular endothelial growth factor receptor) and P-gp efflux pumps . It inhibits VEGFR1 with an IC50 of 2.5 µM and demonstrates anti-angiogenic properties by inhibiting VEGF-induced cell migration . Additionally, it inhibits P-gp efflux pumps with an EC50 in the range of 35-74 µM . This dual activity makes it a promising candidate for multi-drug resistance reversal in cancer treatment .

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1m)

Compound Description: This compound is structurally very similar to compound 1l and exhibits similar dual inhibitory activity against VEGFR and P-gp efflux pumps, highlighting its potential as a multi-drug resistance reversal agent in cancer therapy . It inhibits VEGFR1 with an IC50 of 1.9 µM and demonstrates anti-angiogenic activity by inhibiting VEGF-induced cell migration . Similar to compound 1l, it also inhibits P-gp efflux pumps with an EC50 in the range of 35-74 µM .

(R)-methanandamide

Compound Description: (R)-methanandamide is a metabolically stable analog of the endocannabinoid anandamide . It exhibits vasorelaxant properties, which are endothelium-dependent and attributed to nitric oxide (NO) production . This activity appears to be independent of CB1 and CB2 cannabinoid receptors, suggesting the involvement of a novel anandamide receptor . Mechanistically, (R)-methanandamide stimulates NO production through the activation of the Gi protein and phosphatidylinositol 3-kinase-Akt signaling pathway, ultimately leading to endothelial nitric oxide synthase (eNOS) phosphorylation .

Properties

CAS Number

898508-76-4

Product Name

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C23H23N3O5

Molecular Weight

421.453

InChI

InChI=1S/C23H23N3O5/c1-28-18-5-3-17(4-6-18)25-8-10-26(11-9-25)23(27)19-15-21(31-24-19)16-2-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3

InChI Key

KIGSNYMPUMKCLD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.